1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a sulfamoylphenyl group, and a hydroxy-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the hydroxy-methoxyphenyl group and the sulfamoylphenyl group. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfamoylphenyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-[1-hydroxy-2-(3-methoxyphenyl)ethyl]benzoic acid
Uniqueness
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups and structural features. The presence of the triazole ring, hydroxy-methoxyphenyl group, and sulfamoylphenyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-28-17-5-3-2-4-14(17)16(24)11-23-10-15(21-22-23)18(25)20-12-6-8-13(9-7-12)29(19,26)27/h2-10,16,24H,11H2,1H3,(H,20,25)(H2,19,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLASMOXMPMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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